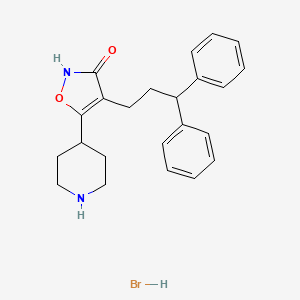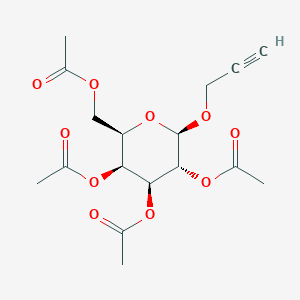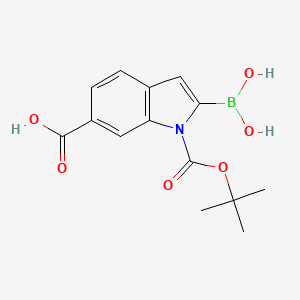
4,5-Diamino-3,6-dibromophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-3,6-dibromophthalonitrile is an organic compound with the molecular formula C8H4Br2N4 It is characterized by the presence of two amino groups and two bromine atoms attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dibromophthalonitrile with ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4,5-Diamino-3,6-dibromophthalonitrile may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-3,6-dibromophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the amino groups .
Scientific Research Applications
4,5-Diamino-3,6-dibromophthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,5-Diamino-3,6-dibromophthalonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 4,5-Diaminophthalonitrile
- 3,6-Dibromophthalonitrile
- 4,5-Diamino-3,6-dichlorophthalonitrile
Comparison: 4,5-Diamino-3,6-dibromophthalonitrile is unique due to the presence of both amino and bromine groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C8H4Br2N4 |
|---|---|
Molecular Weight |
315.95 g/mol |
IUPAC Name |
4,5-diamino-3,6-dibromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4Br2N4/c9-5-3(1-11)4(2-12)6(10)8(14)7(5)13/h13-14H2 |
InChI Key |
FKUSUCFFYISLOF-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)N)N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)



![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

